

Comparative Analysis of PX-866-17OH Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity of **PX-866-17OH**, the active metabolite of the potent phosphoinositide 3-kinase (PI3K) inhibitor, PX-866. The data presented herein is intended to offer an objective overview of the compound's performance against its primary targets and potential off-target kinases, supported by experimental data and detailed methodologies.

Introduction

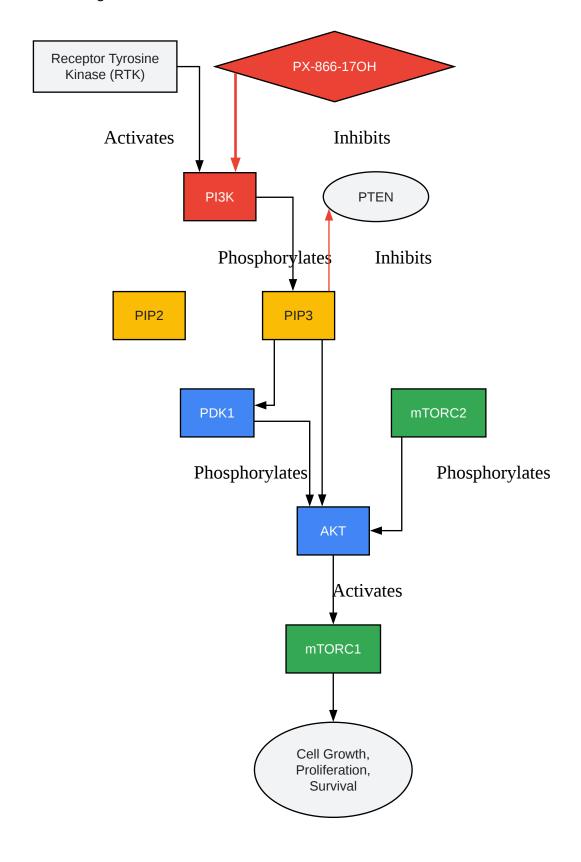
PX-866 is a semi-synthetic, irreversible PI3K inhibitor derived from wortmannin, a natural fungal metabolite. It demonstrates significant anti-tumor activity by targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers. Following administration, PX-866 is metabolized to its more active form, **PX-866-17OH**. Understanding the kinase selectivity of this active metabolite is crucial for predicting its therapeutic efficacy and potential off-target effects.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating



downstream proteins such as AKT and PDK1. Activated AKT then phosphorylates a multitude of substrates, leading to the modulation of various cellular functions.





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Figure 1: Simplified PI3K/AKT/mTOR signaling pathway showing the inhibitory action of **PX-866-17OH**.

Quantitative Data Summary

The inhibitory activity of **PX-866-17OH** against the four Class I PI3K isoforms was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are presented in the table below.

Kinase Target	PX-866-17OH IC50 (nM)
ΡΙ3Κα	14
РІЗКβ	57
РІЗКу	131
ΡΙ3Κδ	148

Table 1: Inhibitory Activity of **PX-866-17OH** against Class I PI3K Isoforms. Data sourced from a study by Zask et al. (2008).

While a comprehensive kinase selectivity panel for the active metabolite **PX-866-17OH** is not publicly available, data for the parent compound, PX-866, provides strong evidence for the high selectivity of this chemical scaffold. In a screen against a panel of 235 unrelated kinases, PX-866 at a concentration of 1 μ M demonstrated minimal off-target activity.

Kinase Target	% Inhibition at 1 μM PX-866
Lck	32%
LOK	40%

Table 2: Cross-reactivity of the Parent Compound PX-866 against a Panel of 235 Kinases. This table highlights the only two kinases inhibited by more than 30% at a 1 μ M concentration of PX-866.[1] This suggests a high degree of selectivity for the PI3K family.



Experimental Protocols

The following is a representative protocol for an in vitro biochemical kinase assay to determine the IC50 values of an inhibitor, such as **PX-866-17OH**, against PI3K isoforms. This protocol is based on the principles of the ADP-Glo[™] Kinase Assay, a common method for measuring kinase activity.

Objective: To determine the concentration of an inhibitor required to inhibit 50% of the kinase activity (IC50).

Materials:

- Recombinant human PI3K enzyme (e.g., p110α/p85α)
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 3 mM MgCl2, 1 mM DTT)
- Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
- ATP solution
- Test inhibitor (PX-866-17OH) serially diluted in DMSO
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- 384-well white assay plates
- Plate reader capable of measuring luminescence

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the test inhibitor in 100% DMSO.
 - Create a serial dilution of the inhibitor in kinase assay buffer to achieve the desired final concentrations. Include a DMSO-only control.



- Thaw the recombinant PI3K enzyme on ice and dilute to the working concentration in kinase assay buffer.
- Prepare the substrate (PIP2) and ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase isoform.

Kinase Reaction:

- \circ Add 2.5 μ L of the serially diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.
- Add 2.5 μL of the diluted PI3K enzyme solution to each well.
- Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding.
- Initiate the kinase reaction by adding 5 μL of the ATP and substrate mixture to each well.
- Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

Signal Detection:

- ∘ Terminate the kinase reaction and deplete the remaining ATP by adding 5 μ L of ADP-Glo[™] Reagent to each well.
- Incubate for 40 minutes at room temperature.
- $\circ\,$ Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Data Analysis:

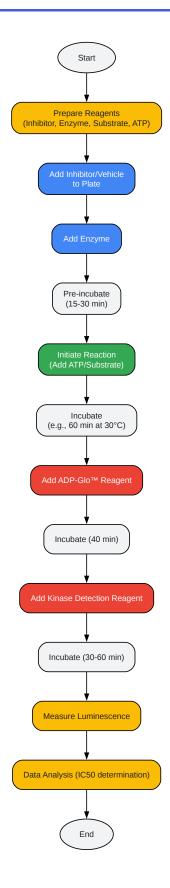






- The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.





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Figure 2: Experimental workflow for an in vitro kinase inhibition assay using the ADP-Glo™ method.

Conclusion

The available data indicates that **PX-866-17OH** is a potent inhibitor of Class I PI3K isoforms. Furthermore, the high selectivity of its parent compound, PX-866, against a broad panel of kinases suggests that **PX-866-17OH** is also likely to have a favorable selectivity profile with a low potential for off-target kinase inhibition. This targeted activity against the PI3K pathway underscores its potential as a valuable tool for cancer research and therapeutic development. Further comprehensive profiling of **PX-866-17OH** against the human kinome would provide a more complete understanding of its selectivity and guide its clinical development.

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References

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- To cite this document: BenchChem. [Comparative Analysis of PX-866-17OH Kinase Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
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